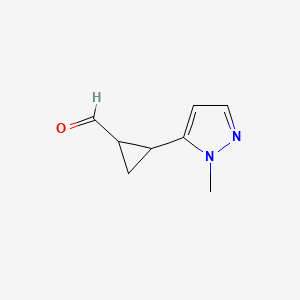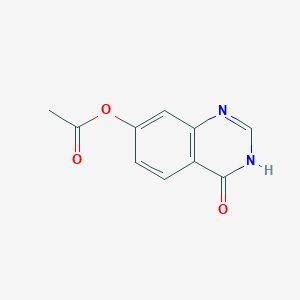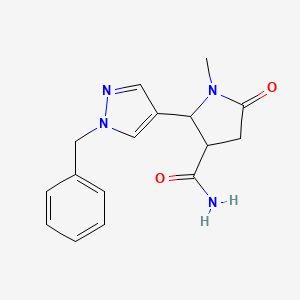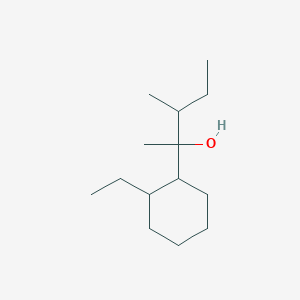
2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol is an organic compound classified as an alcohol due to the presence of a hydroxyl (OH) group. This compound features a cyclohexane ring substituted with an ethyl group and a methylpentanol chain, making it a complex molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexane derivatives followed by the introduction of the hydroxyl group. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexane, followed by the addition of ethyl and methylpentanol groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursors in the presence of metal catalysts such as palladium or platinum. The process is optimized to ensure high yield and purity, often involving multiple steps of purification and distillation.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with specific molecular targets, modulating pathways involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Ethylcyclohexanol: Similar structure but lacks the methylpentanol chain.
3-Methylpentanol: Similar chain structure but lacks the cyclohexane ring.
Cyclohexanol: Basic structure without additional substituents.
Uniqueness
2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol is unique due to its combination of a cyclohexane ring with an ethyl group and a methylpentanol chain. This structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C14H28O |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
2-(2-ethylcyclohexyl)-3-methylpentan-2-ol |
InChI |
InChI=1S/C14H28O/c1-5-11(3)14(4,15)13-10-8-7-9-12(13)6-2/h11-13,15H,5-10H2,1-4H3 |
InChI Key |
DZCZZJICMFSFFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1C(C)(C(C)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


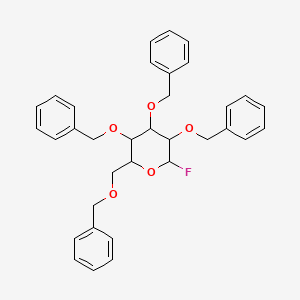
![2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B15127911.png)
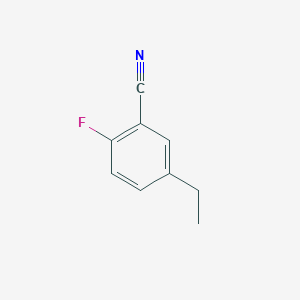
![9-[4-(1-Aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione hydrochloride](/img/structure/B15127921.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)
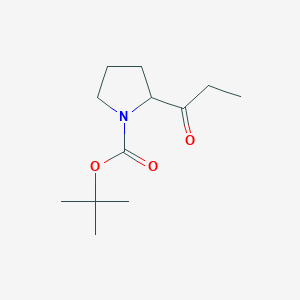
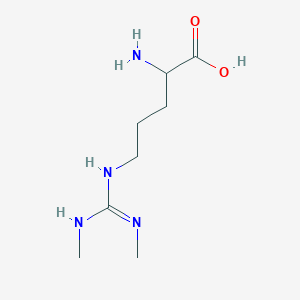
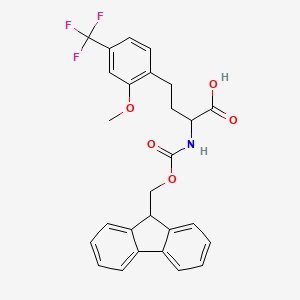
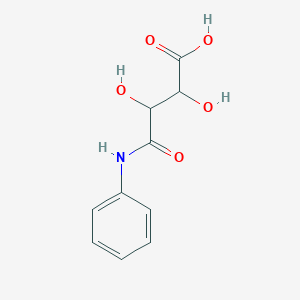
![3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15127945.png)

